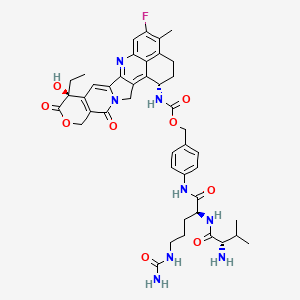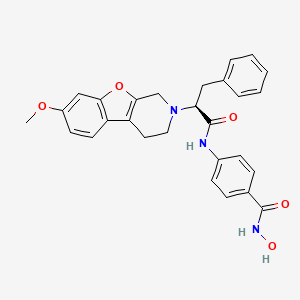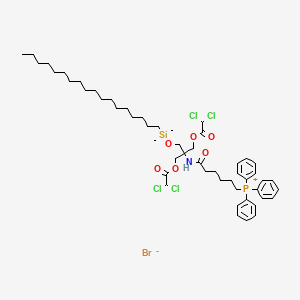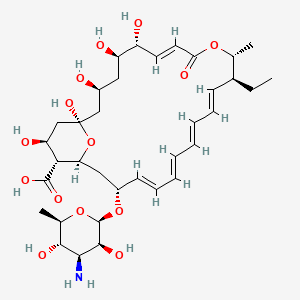
Hispidanin B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hispidanin B is a diterpenoid compound isolated from the rhizomes of the plant Isodon hispidaThis compound has garnered significant attention due to its complex molecular architecture and notable biological activities, particularly its cytotoxic effects on various cancer cell lines .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hispidanin B involves a series of intricate steps. One proposed route includes the use of naturally occurring diterpenoids such as (+)-sclareolide and (+)-sclareol as starting materials. These compounds undergo a series of transformations, including intermolecular Diels-Alder reactions catalyzed by enzymes, to form the complex seven-ring core structure of this compound .
Industrial Production Methods
Industrial production of this compound is not yet well-established due to its complex structure and the challenges associated with its synthesis. Current methods are primarily focused on laboratory-scale synthesis, which involves multiple steps and stringent reaction conditions to achieve the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Hispidanin B undergoes various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as hydroxide ions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxygenated derivatives, while reduction reactions may produce more saturated compounds .
Applications De Recherche Scientifique
Hispidanin B has several scientific research applications, including:
Chemistry: Used as a model compound for studying complex natural product synthesis.
Biology: Investigated for its cytotoxic effects on cancer cell lines, including SGC7901, SMMC7721, and K562.
Medicine: Potential therapeutic agent for cancer treatment due to its cytotoxic properties.
Mécanisme D'action
The mechanism of action of Hispidanin B involves its interaction with cellular targets, leading to cytotoxic effects. It is believed to interfere with cellular processes such as DNA replication and protein synthesis, ultimately leading to cell death. The specific molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may induce apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hispidanin A: Another dimeric diterpenoid from Isodon hispida with similar biological activities.
Bisrubescensin A: A diterpene dimer with cytotoxic activity.
Bistenuifolin B: Another diterpene dimer with potential antiviral activity.
Uniqueness of Hispidanin B
This compound is unique due to its seven-ring core structure, which includes a 5,6-spiro ring system and eight chiral centers. This complex structure contributes to its potent biological activities and makes it a valuable compound for scientific research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C42H56O6 |
|---|---|
Poids moléculaire |
656.9 g/mol |
Nom IUPAC |
(4S,4aR,8aS)-4-[[(1'S,3S,4S,5aS,9aS)-4-acetyloxy-2',6,6,9a-tetramethyl-2-oxospiro[4,5,5a,7,8,9-hexahydronaphtho[2,1-e][1]benzofuran-3,6'-cyclohex-2-ene]-1'-yl]methyl]-8,8-dimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalene-4a-carboxylic acid |
InChI |
InChI=1S/C42H56O6/c1-24-12-9-20-42(29(24)22-28-25(2)13-16-32-38(4,5)18-11-21-41(28,32)36(44)45)35-30(48-37(42)46)15-14-27-34(35)31(47-26(3)43)23-33-39(6,7)17-10-19-40(27,33)8/h12,14-15,28-29,31-33H,2,9-11,13,16-23H2,1,3-8H3,(H,44,45)/t28-,29-,31-,32-,33-,40+,41-,42-/m0/s1 |
Clé InChI |
OXWHIFHQUHPEDR-MFWVAWNWSA-N |
SMILES isomérique |
CC1=CCC[C@]2([C@H]1C[C@H]3C(=C)CC[C@@H]4[C@@]3(CCCC4(C)C)C(=O)O)C5=C(C=CC6=C5[C@H](C[C@@H]7[C@@]6(CCCC7(C)C)C)OC(=O)C)OC2=O |
SMILES canonique |
CC1=CCCC2(C1CC3C(=C)CCC4C3(CCCC4(C)C)C(=O)O)C5=C(C=CC6=C5C(CC7C6(CCCC7(C)C)C)OC(=O)C)OC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![sodium;(2E)-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[(E)-3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate](/img/structure/B12388392.png)
![[(2R,4S,5R)-3,4-dibenzoyloxy-5-[5-(difluoromethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]methyl benzoate](/img/structure/B12388396.png)



![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12388416.png)


![5-[4-[(2,3-dichloro-4-hydroxyphenyl)carbamoyl]-4-methylcyclohexyl]pentanoic acid](/img/structure/B12388440.png)
